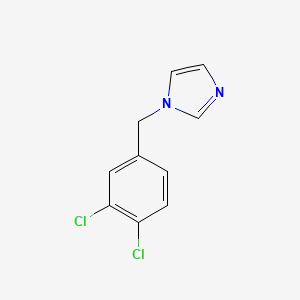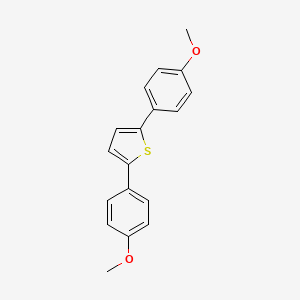
2,5-Bis(4-methoxyphenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-methoxyphenyl)thiophene is an organic compound with the molecular formula C18H16O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the 2 and 5 positions of the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(4-methoxyphenyl)thiophene typically involves the condensation of 4-methoxybenzaldehyde with thiophene-2,5-dicarboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the desired thiophene derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(4-methoxyphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings or the thiophene ring itself.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,5-bis(4-methoxyphenyl)thiophene is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, thiophene derivatives have been shown to inhibit enzymes like monoamine oxidase, which is involved in the regulation of neurotransmitters . The compound’s electronic properties also make it suitable for use in electronic devices, where it can facilitate charge transport and improve device performance .
Similar Compounds:
2,5-Bis(4-hydroxyphenyl)thiophene: Similar structure but with hydroxyl groups instead of methoxy groups.
2,5-Bis(4-methylphenyl)thiophene: Similar structure but with methyl groups instead of methoxy groups.
2,5-Bis(4-chlorophenyl)thiophene: Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness: this compound is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. The methoxy groups can donate electron density to the thiophene ring, making it more reactive towards electrophilic substitution reactions. Additionally, the compound’s solubility and stability can be affected by the methoxy groups, making it suitable for specific applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
55827-09-3 |
|---|---|
Molekularformel |
C18H16O2S |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2,5-bis(4-methoxyphenyl)thiophene |
InChI |
InChI=1S/C18H16O2S/c1-19-15-7-3-13(4-8-15)17-11-12-18(21-17)14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 |
InChI-Schlüssel |
SNVBIBDQUGLRIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




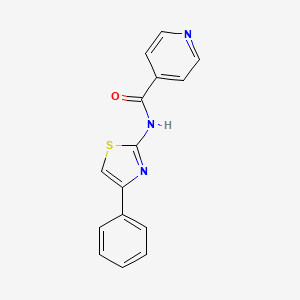
![(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B3062980.png)



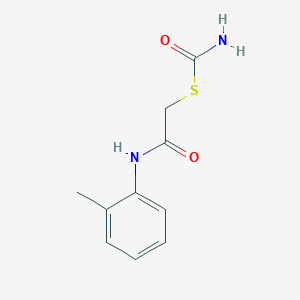

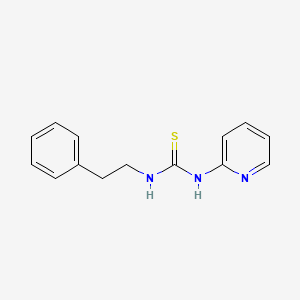

![5-methyl-1-phenyl-6H-pyrido[4,3-b]carbazole](/img/structure/B3063036.png)

